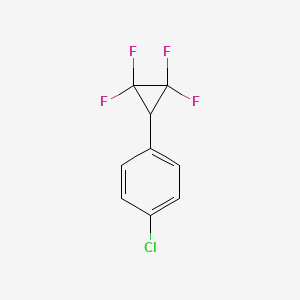

1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene

Description

1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a tetrafluorocyclopropyl group

Propriétés

Numéro CAS |

922141-47-7 |

|---|---|

Formule moléculaire |

C9H5ClF4 |

Poids moléculaire |

224.58 g/mol |

Nom IUPAC |

1-chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene |

InChI |

InChI=1S/C9H5ClF4/c10-6-3-1-5(2-4-6)7-8(11,12)9(7,13)14/h1-4,7H |

Clé InChI |

BWCQINXZPDXXLV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C2C(C2(F)F)(F)F)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with tetrafluorocyclopropane under specific conditions. The reaction is often catalyzed by a palladium complex in the presence of a base such as potassium carbonate. The process involves a cross-coupling reaction, which is a common method for forming carbon-carbon bonds in organic synthesis .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling of reactive intermediates and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets. The tetrafluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 1-Chloro-4-(trifluoromethyl)benzene

- 1-Chloro-4-(difluoromethyl)benzene

- 1-Chloro-4-(fluoromethyl)benzene

Comparison: 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is unique due to the presence of the tetrafluorocyclopropyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Activité Biologique

1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is a fluorinated aromatic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, summarizing findings from various studies and providing insights into its toxicological profile.

- Molecular Formula : C₉H₉ClF₄

- Molecular Weight : 208.62 g/mol

- CAS Number : 109890-33-7

Biological Activity Overview

The biological activity of 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene has been assessed through various in vitro and in vivo studies. Key areas of focus include its potential as a carcinogen, effects on enzymatic activity, and overall toxicity.

1. Carcinogenic Potential

Research has indicated that halogenated aromatic compounds can exhibit carcinogenic properties. A comparative study with similar compounds suggests that the presence of chlorine and fluorine substituents may influence the compound's interaction with biological systems, potentially leading to DNA damage and tumorigenesis. For instance:

- Study Findings : In laboratory settings, compounds with similar structures have shown significant tumorigenic responses in rodent models, particularly affecting the liver and lungs .

2. Enzymatic Activity

Halogenated compounds can modulate cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification. Studies have shown that:

- CYP Enzyme Induction : 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene may induce CYP1A1 and CYP1A2 activities significantly . This induction can lead to altered metabolism of co-administered drugs or xenobiotics.

3. Toxicological Profile

Toxicological evaluations reveal various adverse effects associated with exposure to this compound:

- Acute Toxicity : Inhalation studies have demonstrated dose-dependent increases in methemoglobin levels in animal models .

- Histopathological Changes : Observations include hepatocellular hypertrophy and nephropathy at higher doses .

Data Table: Summary of Biological Effects

Case Studies

Several case studies highlight the implications of exposure to halogenated compounds similar to 1-Chloro-4-(2,2,3,3-tetrafluorocyclopropyl)benzene:

- Case Study 1 : In a cohort of workers exposed to chlorinated solvents, significant increases in liver enzymes were noted alongside symptoms of respiratory distress. The findings underscore the need for monitoring exposure levels in occupational settings.

- Case Study 2 : Animal studies have demonstrated that chronic exposure leads to progressive liver damage characterized by fibrosis and inflammation. These findings suggest a potential risk for long-term health effects among individuals exposed to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.